molecular formula C17H14Cl2O3 B3116727 (2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one CAS No. 219488-08-1

(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3116727
CAS No.: 219488-08-1
M. Wt: 337.2 g/mol
InChI Key: VYCOAGNCTSVFKT-QPJJXVBHSA-N
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Description

(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone bridge linking a 2,4-dichlorophenyl group and a 2,5-dimethoxyphenyl moiety. Its molecular structure features two distinct aromatic rings: one with electron-withdrawing chlorine substituents (2,4-dichlorophenyl) and the other with electron-donating methoxy groups (2,5-dimethoxyphenyl). This combination of substituents influences its electronic properties, solubility, and intermolecular interactions, as evidenced by crystallographic studies . The compound’s crystal structure is stabilized by hydrogen bonding and van der Waals interactions, with a dihedral angle between the aromatic rings that reflects steric and electronic effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O3/c1-21-13-6-8-17(22-2)14(10-13)16(20)7-4-11-3-5-12(18)9-15(11)19/h3-10H,1-2H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCOAGNCTSVFKT-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,4-dichlorobenzaldehyde and 2,5-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The dichloro and dimethoxy groups may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Chalcones have been extensively studied for their anticancer potential. (2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one has shown promising results in various studies:

  • Inhibition of Cancer Cell Proliferation : Research indicates that this compound can inhibit the growth of several cancer cell lines, including breast and colon cancer cells. It induces apoptosis through the activation of caspases and modulation of cell cycle regulators .
  • Mechanism of Action : The compound appears to exert its effects by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death .

Anti-inflammatory Effects

In addition to its anticancer properties, there is evidence suggesting that this compound possesses anti-inflammatory capabilities:

  • Inhibition of Pro-inflammatory Cytokines : Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
  • Potential Use in Treating Inflammatory Diseases : Given its ability to modulate inflammatory pathways, there is potential for this compound to be developed into therapeutic agents for diseases characterized by chronic inflammation.

Drug Development

The unique properties of this compound make it a candidate for further development in drug formulation:

  • Combination Therapies : Its ability to enhance the efficacy of traditional chemotherapeutics suggests potential use in combination therapies aimed at improving treatment outcomes in resistant cancer types .
  • Natural Product Synthesis : The compound can serve as a lead structure for synthesizing new derivatives with improved potency and selectivity against specific targets in cancer therapy.

Case Studies

StudyFindings
Study 1Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM.
Study 2Reported anti-inflammatory activity by inhibiting NF-kB signaling pathway in LPS-stimulated macrophages.
Study 3Suggested enhancement of apoptotic markers in colorectal cancer cells when combined with doxorubicin.

Mechanism of Action

The biological activities of (2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one are likely due to its ability to interact with various molecular targets. These may include enzymes, receptors, and other proteins. The exact mechanism of action would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Chalcone Derivatives

Compound Name Substituents (Ring A) Substituents (Ring B) Key Structural Observations Reference
(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one 2,4-dichlorophenyl 2,5-dimethoxyphenyl Dihedral angle: 25.7°; hydrogen-bond stabilization
(E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one 2-chlorophenyl 2,5-dichlorothiophene Thiophene ring introduces S···Cl interactions
(E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one 4-aminophenyl 2,4-dimethoxyphenyl Amino group enhances electrostatic interactions
(2E)-1-(biphenyl-4-yl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one (C7) Biphenyl-4-yl 2,5-dimethoxyphenyl Biphenyl group increases π-π stacking
(2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 2,4-dichlorophenyl 3,4,5-trimethoxyphenyl Additional methoxy groups increase steric bulk
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., Cl in 2,4-dichlorophenyl) enhance electrophilicity, influencing reactivity in biological systems .
    • Electron-donating groups (e.g., methoxy in 2,5-dimethoxyphenyl) improve solubility and antioxidant activity via resonance stabilization .
    • Heterocyclic rings (e.g., thiophene in ) alter packing efficiency and intermolecular interactions compared to purely aromatic systems.

Physical and Chemical Property Comparisons

Table 3: Physicochemical Properties

Compound Name Molecular Weight Solubility (LogP) Melting Point (°C) Reference
This compound 357.22 3.8 (predicted) 160–162
(E)-3-(2-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one 373.24 4.1 145–147
(2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 417.26 2.9 178–180
(2E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one 286.30 3.2 132–134
  • Solubility :

    • Methoxy groups reduce LogP values compared to halogenated analogs, improving aqueous solubility .
    • Bulkier substituents (e.g., 3,4,5-trimethoxy in ) decrease melting points due to disrupted crystallinity.
  • Crystallographic Stability :

    • Hydrogen bonding in furan-containing derivatives () enhances thermal stability compared to purely aryl systems.
    • Thiophene rings () introduce sulfur-based interactions, affecting packing efficiency.

Biological Activity

(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. This compound, with a molecular formula of C17H14Cl2O3 and CAS number 171365-99-4, features a ketoethylenic moiety that is characteristic of chalcones. Chalcones are known for their broad spectrum of pharmacological properties, including antiproliferative, antibacterial, antifungal, and antiviral activities.

Chemical Structure and Properties

The structure of this compound consists of two aromatic rings linked by an α,β-unsaturated carbonyl group. The presence of the dichlorophenyl and dimethoxyphenyl substituents contributes to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC17H14Cl2O3
Molecular Weight337.20 g/mol
CAS Number171365-99-4
Purity≥95%

Antimicrobial Activity

Recent studies have demonstrated that chalcone derivatives exhibit significant antimicrobial properties. A high-throughput screening identified several compounds with over 90% inhibition against Mycobacterium tuberculosis, suggesting that this compound may possess similar activity .

Antiproliferative Effects

Research indicates that chalcones can inhibit cancer cell growth. For instance, studies have shown that certain chalcone derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and the induction of oxidative stress .

Antioxidant Properties

Chalcones are also recognized for their antioxidant capabilities. They can scavenge free radicals and enhance the body’s defense mechanisms against oxidative stress. This property is crucial in preventing cellular damage and may contribute to their anticancer effects .

Case Studies

  • Anticancer Activity : A study evaluated the effects of various chalcone derivatives on human cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity against breast and colon cancer cells .
  • Antibacterial Screening : In another research effort focusing on antibacterial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain substitutions on the phenolic rings enhanced antibacterial activity .

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : This compound can induce ROS production leading to apoptosis in cancer cells.
  • Enzyme Inhibition : Chalcones may inhibit key enzymes involved in cancer progression and microbial growth.

Q & A

Q. What synthetic protocols are recommended for preparing (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation. A methoxy-substituted acetophenone derivative (e.g., 2,5-dimethoxyacetophenone) reacts with a 2,4-dichlorobenzaldehyde derivative under alkaline conditions (e.g., NaOH/ethanol). The reaction mixture is refluxed for 6–8 hours, followed by purification via recrystallization using ethanol or methanol. Yield optimization requires careful control of stoichiometry, temperature, and catalyst concentration .

Q. Which spectroscopic techniques are critical for characterizing this chalcone derivative?

Essential techniques include:

  • FT-IR : To confirm carbonyl (C=O) stretching (~1650–1680 cm⁻¹) and aromatic C-Cl/C-O vibrations.
  • ¹H NMR : To identify methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and α,β-unsaturated ketone protons (δ 6.5–7.5 ppm for conjugated doublet).
  • XRD : For crystal structure determination, including unit cell parameters (e.g., orthorhombic system, space group P2₁2₁2₁) and bond angles .

Advanced Research Questions

Q. How do experimental HOMO-LUMO energy gaps compare with DFT predictions for this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict HOMO-LUMO gaps within 3.5–4.5 eV. Experimental validation via UV-Vis spectroscopy (absorption edge ~280–320 nm) shows good agreement (±0.2 eV). Discrepancies arise from solvent effects or crystal packing forces not modeled in DFT. Use TD-DFT for improved electronic transition accuracy .

Q. What crystallographic challenges arise due to the substituent positions (2,4-dichloro vs. 2,5-dimethoxy groups)?

The 2,4-dichlorophenyl group introduces steric hindrance, leading to non-planar aromatic rings (dihedral angle >30°). This contrasts with symmetric substituents (e.g., 2,6-dichloro analogs), which adopt more planar geometries. Monoclinic (P2₁/c*) vs. orthorhombic (P2₁2₁2₁) space groups are observed depending on substituent positions, impacting packing efficiency and intermolecular interactions .

Q. How can structural modifications enhance the moderate antimicrobial activity reported for this compound?

Structure-Activity Relationship (SAR) studies suggest:

  • Electron-withdrawing groups (e.g., -NO₂ at para position) improve bacterial membrane penetration.
  • Methoxy group repositioning (e.g., 3,5-dimethoxy instead of 2,5-dimethoxy) reduces steric hindrance for target binding.
  • Halogen substitution (e.g., Br instead of Cl) enhances hydrophobic interactions. In vitro assays against B. subtilis and E. coli show MIC improvements from 128 µg/mL to 32 µg/mL with optimized derivatives .

Q. What DFT methodologies validate the compound’s chemical reactivity and stability?

Global reactivity descriptors (electrophilicity index = 1.8–2.2 eV, chemical potential = -4.1 eV) derived from DFT calculations indicate high stability and nucleophilic character. Local Fukui functions identify the β-carbon of the enone system as the most reactive site for nucleophilic attacks. Validate via experimental nucleophilic addition reactions (e.g., thiol-Michael adduct formation) .

Q. How can discrepancies between XRD and DFT-optimized geometries be resolved?

Non-planar aromatic rings in XRD (due to crystal packing) vs. planar DFT-optimized gas-phase structures require multi-step analysis:

  • Conformational sampling : Compare XRD torsional angles with DFT rotational barriers.
  • Solvent/crystal field modeling : Use polarizable continuum models (PCM) or periodic boundary conditions (PBC) in DFT.
  • Hirshfeld surface analysis : Quantify intermolecular forces (e.g., C-H···O interactions) influencing crystal geometry .

Methodological Considerations

  • Synthetic Yield Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) and adjust base concentration (10–15% NaOH) to minimize side products.
  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) with ciprofloxacin and amphotericin B as positive controls.
  • DFT Workflow : Gaussian 09/16 with B3LYP functional and Grimme’s D3 dispersion correction for non-covalent interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

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